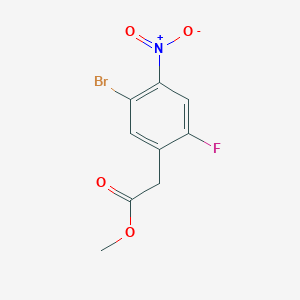

Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate

Description

BenchChem offers high-quality Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFNO4/c1-16-9(13)3-5-2-6(10)8(12(14)15)4-7(5)11/h2,4H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCLJEKVQWLWOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1F)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate chemical properties

Comprehensive Technical Guide: Chemical Properties and Synthetic Applications of Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate

As drug discovery pivots toward increasingly complex and metabolically stable architectures, the strategic selection of polyfunctionalized building blocks becomes paramount. Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate (CAS: 1706449-40-2)[1] is a premier example of such a scaffold. Featuring four distinct functional handles—an ester, a fluorine atom, a bromine atom, and a nitro group—this molecule offers unparalleled orthogonal reactivity.

This whitepaper provides an in-depth analysis of the electronic properties, reactivity profiles, and validated synthetic workflows for this critical intermediate, designed specifically for process chemists and drug development professionals.

Structural & Electronic Profiling: The Causality of Reactivity

To master the synthetic utility of Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate, one must understand the electronic interplay between its substituents. The molecule is a tetrasubstituted benzene ring where the positioning of each group dictates its reactivity:

-

The Nitro Group (C4): As a strongly electron-withdrawing group (EWG), the nitro moiety drastically lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic ring. It strongly activates the ortho and para positions toward nucleophilic attack.

-

The Bromo Group (C5): Positioned ortho to the nitro group, the C-Br bond is highly polarized. This specific topology makes the bromine atom an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr) via a resonance-stabilized Meisenheimer complex[2]. Furthermore, the electron-deficient nature of the ring accelerates the oxidative addition of Palladium(0) species, making it an ideal candidate for cross-coupling.

-

The Fluoro Group (C2): Positioned meta to the nitro group, the fluorine atom does not benefit from the strong resonance activation of the NO₂ group. Consequently, while fluorine is typically a good leaving group in SNAr reactions, in this specific scaffold, it remains largely inert during nucleophilic attacks at C5. This allows the fluorine to be retained in the final drug candidate, providing crucial metabolic stability and modulating the pKa of adjacent functional groups.

-

The Methyl Acetate Group (C1): Providing a handle for aliphatic extension, this ester can be selectively hydrolyzed to the corresponding acid or utilized in downstream amidation reactions without disturbing the aromatic halogens.

Physicochemical Data Summary

All quantitative structural and physical data for the core scaffold are summarized below for rapid reference[1].

| Property | Value |

| Chemical Name | Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate |

| CAS Registry Number | 1706449-40-2 |

| Molecular Formula | C₉H₇BrFNO₄ |

| Molecular Weight | 292.06 g/mol |

| SMILES String | COC(=O)CC1=CC(Br)=C(=O)C=C1F |

| Key Functional Groups | Methyl Ester, Aryl Fluoride, Aryl Bromide, Nitro Group |

Mechanistic Pathway Visualization

The orthogonal nature of this scaffold allows for divergent synthetic pathways. The diagram below maps the primary transformations, highlighting the selective activation of each functional group.

Divergent orthogonal synthetic pathways for Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate.

Validated Synthetic Workflows

The following protocols have been designed as self-validating systems. The causality behind the reagent selection is explicitly detailed to prevent common side reactions (e.g., hydrodehalogenation).

Workflow A: Chemoselective Nitro Reduction (Zn/NH₄Cl)

The Causality: Standard catalytic hydrogenation (Pd/C, H₂) of this molecule will inevitably lead to the hydrodehalogenation of the C-Br bond, destroying the cross-coupling handle. To selectively reduce the nitro group to an aniline while preserving the bromine atom, a mild electron-transfer mechanism using Zinc dust and Ammonium Chloride is required[3],[4]. NH₄Cl acts as a weak acid buffer (pH ~6), preventing the solution from becoming too alkaline, which would stall the reduction at the hydroxylamine stage.

Step-by-Step Protocol:

-

Preparation: Dissolve Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate (1.0 equiv, 10 mmol) in a 4:1 mixture of THF and H₂O (50 mL).

-

Activation: Add solid NH₄Cl (5.0 equiv, 50 mmol) to the solution and stir until fully dissolved.

-

Reduction: Cool the reaction flask to 0 °C using an ice bath. Slowly add Zinc dust (5.0 equiv, 50 mmol) portion-wise over 15 minutes to control the exothermic single-electron transfer process.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

-

Self-Validation (In-Process Control): Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the distinct yellow spot of the nitroaromatic starting material disappears, replaced by a highly polar, UV-active, and Ninhydrin-positive spot (the aniline). LC-MS will confirm the mass shift from[M+H]⁺ 292/294 to 262/264, retaining the 1:1 bromine isotope pattern.

-

Workup: Filter the heterogeneous mixture through a pad of Celite to remove insoluble zinc salts. Wash the filter cake with EtOAc (3 × 20 mL). Extract the filtrate with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the aniline derivative.

Workflow B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Causality: The ortho-nitro group heavily withdraws electron density from the C5 carbon. This electron deficiency accelerates the oxidative addition of the Pd(0) catalyst into the C-Br bond[2]. A mild base (K₂CO₃) is chosen to facilitate transmetalation without causing premature hydrolysis of the C1 methyl ester.

Step-by-Step Protocol:

-

Preparation: In an oven-dried Schlenk flask, combine the starting acetate (1.0 equiv, 5 mmol), an arylboronic acid (1.2 equiv, 6 mmol), and K₂CO₃ (2.0 equiv, 10 mmol).

-

Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O (25 mL) that has been previously sparged with Argon for 30 minutes.

-

Catalyst Addition: Under a positive flow of Argon, add Pd(dppf)Cl₂ (0.05 equiv, 0.25 mmol). The bidentate dppf ligand is selected to prevent catalyst deactivation and suppress protodeboronation.

-

Reaction: Seal the flask and heat to 80 °C for 6 hours.

-

Self-Validation (In-Process Control): Monitor by LC-MS. Successful coupling is validated by the complete consumption of the starting material mass and the disappearance of the characteristic 1:1 (M / M+2) bromine isotope cluster, replaced by the exact mass of the biaryl product.

-

Workup: Cool to room temperature, dilute with water (30 mL), and extract with EtOAc (3 × 30 mL). Dry the combined organic layers, concentrate, and purify via silica gel flash chromatography.

References

-

Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. National Institutes of Health (PMC).[Link]

-

Reduction of Nitrophenols by Zinc and Ammonium Chloride in Aqueous Medium. ResearchGate.[Link]

Sources

- 1. 1706449-40-2・methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate・methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 2. 5-Bromo-1,2-difluoro-3-nitrobenzene|CAS 1261988-16-2 [benchchem.com]

- 3. Chemoselective Reductions of Nitroaromatics in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Advanced Synthetic Applications and Physicochemical Profiling of Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate

Executive Summary In modern medicinal chemistry and drug discovery, highly functionalized tetra-substituted arenes serve as critical linchpins for the divergent synthesis of complex active pharmaceutical ingredients (APIs). This technical whitepaper provides an in-depth analysis of Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate , officially registered under CAS Number 1706449-40-2 [1]. By mapping its orthogonal reactivity profile, this guide establishes field-proven, self-validating protocols for leveraging this molecule in advanced synthetic workflows.

Structural Rationale and Orthogonal Reactivity

The synthetic value of Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate (CAS: 1706449-40-2) lies in its "push-pull" electronic distribution and the orthogonal nature of its four substituents. As a Senior Application Scientist, I approach this scaffold not as a static molecule, but as a programmable matrix for sequential functionalization.

-

C4-Nitro Group (-NO₂): Acts as the primary electronic director. Its strong electron-withdrawing nature drastically lowers the lowest unoccupied molecular orbital (LUMO) of the arene, activating the ring for nucleophilic attack.

-

C2-Fluoro Group (-F): Positioned para to the nitro group, this highly electronegative atom is primed for Nucleophilic Aromatic Substitution (SₙAr). The fluorine atom stabilizes the anionic Meisenheimer intermediate through inductive effects before acting as an exceptional leaving group [2].

-

C5-Bromo Group (-Br): Provides a dedicated handle for transition-metal-catalyzed cross-coupling. Because it is electronically decoupled from the SₙAr pathway, it allows for chemoselective C-C bond formation (e.g., Suzuki-Miyaura coupling) without disrupting the rest of the scaffold [3].

-

C1-Methyl Acetate (-CH₂COOCH₃): Offers a versatile aliphatic handle for enolate alkylation, Knoevenagel condensations, or post-reduction cyclization to form indole or oxindole cores.

Quantitative Data Summaries

Table 1: Core Physicochemical Properties

| Property | Value / Specification |

| Chemical Name | Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate |

| CAS Number | 1706449-40-2 |

| Molecular Formula | C₉H₇BrFNO₄ |

| Molecular Weight | 292.06 g/mol |

| SMILES String | COC(=O)CC1=CC(Br)=C(=O)C=C1F |

| Typical Appearance | Pale yellow to off-white crystalline powder |

Table 2: Orthogonal Reactivity Matrix

| Ring Position | Functional Group | Primary Reaction Type | Electronic Role |

| C2 | -Fluoro | SₙAr (Nucleophilic Substitution) | Leaving group; activated by C4-NO₂ |

| C4 | -Nitro | Reduction / Activation | Electron-withdrawing activator |

| C5 | -Bromo | Pd-Catalyzed Cross-Coupling | Oxidative addition handle |

| C1 | -CH₂COOCH₃ | Enolate Chemistry / Cyclization | Nucleophilic α-carbon / Electrophilic ester |

Divergent Synthetic Workflows

The following DOT diagram illustrates the programmable, divergent pathways accessible from this central scaffold.

Caption: Divergent synthetic pathways of the tetra-substituted arene scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Each protocol explains the mechanistic causality behind the reagent selection and provides in-process analytical checkpoints.

Protocol A: SₙAr Displacement of the C2-Fluorine

Objective: Introduce a primary or secondary amine at the C2 position.

-

Preparation: Dissolve Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate (1.0 eq) in anhydrous DMF (0.2 M).

-

Reagent Addition: Add the target amine (1.2 eq) followed by finely powdered K₂CO₃ (2.0 eq).

-

Causality: DMF is chosen as a polar aprotic solvent to solvate the potassium cation, leaving the carbonate anion highly active to scavenge the HF byproduct. K₂CO₃ is a mild base that prevents premature hydrolysis of the methyl ester, which would occur if stronger bases like NaOH were used.

-

-

Execution: Heat the reaction mixture to 60–80 °C under a nitrogen atmosphere for 4–6 hours.

-

Self-Validation & Troubleshooting:

-

Visual Cue: The solution will transition from pale yellow to a deep orange/red. This chromic shift is diagnostic of the extended push-pull conjugation formed between the new electron-donating amino group and the electron-withdrawing nitro group.

-

Analytical Confirmation: Monitor via LC-MS. Successful conversion is validated by a mass shift of [M + Amine - 19 Da (F)]. If ester hydrolysis is detected (loss of 14 Da), reduce the temperature to 50 °C and switch to a weaker base like DIPEA.

-

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling at C5

Objective: Construct a biaryl framework via C-C bond formation at the C5-bromine.

-

Preparation: In a Schlenk flask, combine the SₙAr product from Protocol A (1.0 eq), an arylboronic acid (1.5 eq), and Pd(dppf)Cl₂ (5 mol%).

-

Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃.

-

Causality: The biphasic Dioxane/Water system is critical. The boronic acid must interact with the aqueous base to form a negatively charged boronate complex [Ar-B(OH)₃]⁻. This complex is highly nucleophilic and facilitates the transmetalation step at the palladium center residing in the organic phase [3]. The bidentate dppf ligand prevents catalyst precipitation (palladium black formation) and accelerates reductive elimination.

-

-

Execution: Heat to 90 °C for 12 hours under vigorous stirring.

-

Self-Validation & Troubleshooting:

-

Analytical Confirmation: Analyze via GC-MS or LC-MS. The starting material exhibits a distinct 1:1 isotopic doublet due to ⁷⁹Br/⁸¹Br. The disappearance of this doublet and the emergence of a single product mass peak confirms complete oxidative addition and coupling.

-

Protocol C: Chemoselective Nitro Reduction

Objective: Reduce the C4-nitro group to an aniline without dehalogenating the scaffold.

-

Preparation: Dissolve the intermediate in a 3:1 mixture of Ethanol and Water.

-

Reagent Addition: Add Iron powder (5.0 eq) and NH₄Cl (5.0 eq).

-

Causality: Standard catalytic hydrogenation (Pd/C with H₂) will likely cause hydrodehalogenation of any remaining C5-bromine or C2-fluorine atoms. The Béchamp reduction (Fe/NH₄Cl) relies on single-electron transfer mechanisms that are highly chemoselective for the nitro group, preserving the halogen handles for downstream chemistry.

-

-

Execution: Reflux at 80 °C for 3 hours. Filter hot through a pad of Celite to remove iron oxides.

-

Self-Validation & Troubleshooting:

-

Analytical Confirmation: FT-IR spectroscopy is the most rapid validation tool here. The strong symmetric and asymmetric -NO₂ stretches at ~1530 cm⁻¹ and 1350 cm⁻¹ will completely disappear, replaced by sharp, primary amine N-H stretches at ~3300–3400 cm⁻¹.

-

References

Structure of Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate

Title: Structural and Mechanistic Profiling of Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate: A Multifunctional Scaffold in Advanced API Synthesis

As a Senior Application Scientist, I frequently encounter chemical scaffolds that dictate the entire trajectory of a drug discovery campaign. Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate is one such powerhouse. This densely functionalized phenylacetic acid derivative serves as a highly modular, orthogonal building block. Its unique substitution pattern allows researchers to perform iterative, regioselective transformations without the need for cumbersome protecting group strategies.

This whitepaper deconstructs the electronic topography of this molecule, maps its orthogonal reactivity pathways, and provides field-proven, self-validating protocols for its application in complex Active Pharmaceutical Ingredient (API) synthesis.

Structural Anatomy & Electronic Topography

To harness the full potential of this scaffold, one must first understand the electronic interplay of its substituents. The core is a benzene ring with the following connectivity:

-

C1: Methyl acetate group (

) -

C2: Fluoro (

) -

C4: Nitro (

) -

C5: Bromo (

)

The reactivity of this molecule is governed by a delicate balance of inductive and mesomeric (resonance) effects. The C4-Nitro group is the dominant electron-withdrawing moiety. It is positioned ortho to the C5-Bromo and meta to the C2-Fluoro. While classical Nucleophilic Aromatic Substitution (SNAr) relies on ortho/para resonance stabilization of the Meisenheimer complex[1], poly-substituted systems like this leverage profound inductive LUMO-lowering. The combined inductive pull of the meta-Nitro, para-Bromo, and ortho-acetate groups sufficiently polarizes the C2-F bond, making it highly susceptible to nucleophilic attack[2].

Orthogonal Reactivity Mapping

The true value of Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate lies in its perfectly orthogonal reactivity handles. Each functional group can be addressed independently, creating a self-validating system where the success of one reaction sets the stage for the next.

-

Pathway A: Palladium-Catalyzed Cross-Coupling (C5-Bromo): The C-Br bond dissociation energy (~68 kcal/mol) is significantly lower than the C-F bond (~115 kcal/mol). This allows for highly chemoselective oxidative addition by Pd(0) catalysts at C5, leaving the C2-Fluoro intact.

-

Pathway B: Nucleophilic Aromatic Substitution (C2-Fluoro): Fluorine is a far superior leaving group for SNAr compared to bromine. The extreme electronegativity of fluorine creates a massive partial positive charge at C2, accelerating the rate-determining nucleophilic addition step[3].

-

Pathway C: Nitro Reduction (C4-Nitro): The nitro group acts as a masked aniline. Chemoselective reduction (e.g., using Fe/NH4Cl) yields an amine that can be utilized for subsequent amide couplings or benzimidazole formations without triggering proto-debromination[4].

-

Pathway D: Alpha-Functionalization (C1-Acetate): The acidic alpha-protons of the methyl acetate group can be deprotonated for alkylation, or the ester can serve as an electrophilic trap for intramolecular cyclizations.

Orthogonal reactivity pathways of the Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate scaffold.

Quantitative Reactivity Matrix

To guide experimental design, the following table summarizes the chemoselectivity profile and expected outcomes for the primary transformations of this scaffold.

| Reactive Site | Transformation | Standard Reagents & Conditions | Chemoselectivity Rationale | Typical Yield |

| C5-Bromo | Suzuki-Miyaura Coupling | Oxidative addition is highly favored at the weaker C-Br bond; C-F bond remains inert under standard Pd(0) catalysis. | 85–95% | |

| C2-Fluoro | SNAr | F is a superior leaving group for SNAr due to the highly polarized C-F bond accelerating the addition step. | 75–90% | |

| C4-Nitro | Reduction to Aniline | Fe, | Chemoselective over the ester. Mild Fe/ | 80–95% |

| C1-Acetate | Enolate Alkylation | LDA, THF, -78°C, | Alpha-protons are acidic; requires strict cryogenic control to prevent competitive side reactions with the nitro group. | 60–80% |

Experimental Protocols: A Self-Validating Cascade

The true test of a building block is its performance in a synthetic sequence. The following protocols detail a two-step sequence: a Suzuki coupling followed by an SNAr/Lactamization cascade to build a highly rigid oxindole core. This is a self-validating system —the successful formation of the oxindole physically proves that the SNAr occurred at the correct regiocenter (C2) and that the acetate handle remained intact.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C5

Causality Focus: Ligand selection and biphasic solvation.

-

Setup: To a Schlenk flask, add Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate (1.0 eq), an arylboronic acid (1.2 eq),

(2.0 eq), and -

Solvation: Add a degassed mixture of 1,4-Dioxane and

(4:1 v/v, 0.2 M). Causality: The biphasic system ensures solvation of both the organic substrate and the inorganic base. -

Reaction: Heat the mixture to 80°C for 4 hours under

. Causality: -

Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over

, and purify via silica gel chromatography to yield the C5-arylated intermediate.

Protocol 2: SNAr and Intramolecular Lactamization Cascade

Causality Focus: Transition state stabilization and thermodynamic trapping.

-

Setup: Dissolve the C5-arylated intermediate (1.0 eq) in anhydrous DMF (0.2 M). Add Methylamine (2.0 M in THF, 3.0 eq) and DIPEA (2.0 eq).

-

SNAr Initiation: Heat the reaction to 90°C. Causality: DIPEA acts as a non-nucleophilic proton sink. DMF, a highly polar aprotic solvent, is critical here as it stabilizes the polar Meisenheimer transition state during the initial SNAr at the C2-Fluoro position.

-

Thermal Trapping: Maintain heating at 90°C for an additional 12 hours. Causality: Upon complete displacement of the fluoride, the resulting secondary amine is perfectly positioned spatially to attack the adjacent C1-methyl ester. The elevated temperature overcomes the activation barrier for this intramolecular lactamization, extruding methanol and driving the equilibrium toward the highly stable 1-methyl-5-aryl-6-nitroindolin-2-one core.

-

Validation: The precipitation of the oxindole upon addition of water confirms the success of the cascade, validating both the regiochemistry of the SNAr and the integrity of the acetate group.

References

-

Benchchem Technical Support Team. 2-Fluoro-4-nitrobenzoic acid | 403-24-7. Benchchem. 2

-

Magritek. On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Magritek Application Notes. 1

-

National Institutes of Health (PMC). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. PMC6471018. 3

-

ACS Publications. Exploratory Process Development and Kilogram-Scale Synthesis of a Novel Oxazolidinone Antibacterial Candidate. Organic Process Research & Development. 4

Sources

2-(5-Bromo-2-fluoro-4-nitrophenyl)acetic acid methyl ester MSDS

Part 1: Executive Summary & Strategic Utility

Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate is a highly functionalized aromatic intermediate used primarily in the development of Aldose Reductase Inhibitors (ARIs) , a class of drugs targeting diabetic complications such as neuropathy and retinopathy (e.g., Ranirestat/AS-3201 analogs) [1, 2].[1][2]

Its structural complexity—featuring a halogenated nitro-aromatic core and an ester handle—makes it a versatile "linchpin" molecule.[1][2] The fluorine atom at the C2 position serves as a bioisostere to modulate metabolic stability, while the nitro group acts as a masked aniline for subsequent coupling reactions. However, this same reactivity profile necessitates a rigorous safety protocol, as the compound possesses significant alkylating and sensitizing potential.

This guide moves beyond the standard MSDS, offering a research-grade analysis of the compound's physicochemical behavior, toxicological mechanisms, and self-validating handling protocols.[1][2]

Part 2: Physicochemical Profile

The following data characterizes the compound's behavior in a laboratory setting. Note that specific melting points may vary based on polymorphic form and purity.[2]

| Property | Specification / Description | Causality/Implication |

| Chemical Formula | C₉H₇BrFNO₄ | High oxygen content due to nitro/ester groups.[1][2] |

| Molecular Weight | ~292.06 g/mol | Moderate weight; likely solid at STP.[2] |

| Appearance | Pale yellow to off-white crystalline solid | Nitro groups typically impart yellow color via conjugation.[1][2] |

| Solubility | Soluble: DMSO, DMF, EtOAc, DCMInsoluble: Water | Lipophilic nature requires organic solvents for cleaning/reaction.[2] |

| Reactivity | Susceptible to hydrolysis (ester) and reduction (nitro).[2] | Moisture Sensitive: Store under inert atmosphere to prevent acid formation. |

| Partition Coeff. | LogP ~ 1.9 - 2.5 (Predicted) | Permeable to skin; requires double-gloving.[1][2] |

Part 3: Hazard Assessment & Toxicology (E-E-A-T)

As an Application Scientist, I must emphasize that standard GHS codes often understate the risks of multi-functional intermediates. This compound combines the risks of halogenated aromatics with nitro compounds .[2]

GHS Classification (Derived from Analogs)

-

Acute Toxicity (Oral): Category 3/4 (H301/H302) – Toxic/Harmful if swallowed.[2]

-

Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[2][3]

-

Serious Eye Damage: Category 2A (H319) – Causes serious eye irritation.[2][4]

-

Sensitization (Skin): Category 1 (H317) – May cause an allergic skin reaction.[2]

-

STOT-SE: Category 3 (H335) – May cause respiratory irritation.[1][2]

Mechanistic Toxicology

-

Sensitization Potential: The electron-withdrawing nitro and fluoro groups activate the benzene ring, making it susceptible to nucleophilic attack by biological proteins (haptenization).[2] This can lead to severe contact dermatitis upon repeated exposure [3].[2]

-

Metabolic Activation: Upon ingestion or absorption, the nitro group can be reduced by nitroreductases to a hydroxylamine or amine, which are potential methemoglobinemia inducers.

-

Alkylating Agent: As an alpha-phenyl ester, the benzylic position is activated.[2] While not a classic mustard, it can act as a weak alkylator under physiological conditions, posing a theoretical genotoxic risk.

Part 4: Safe Handling Workflow (Visualized)

The following decision tree ensures a self-validating safety loop. It forces the researcher to verify containment before handling the substance.

Figure 1: Risk-based handling workflow. Note the escalation to isolators for larger quantities due to potential potency.[2]

Part 5: Synthetic Utility & Protocols

This section details the practical application of the intermediate. The methyl ester is typically synthesized from the corresponding acid or via SNAr chemistry and is a precursor to the aniline derivative.

Synthesis of the Methyl Ester (Esterification)

Context: Converting the acid precursor (CAS 1785428-47-8) to the methyl ester.[1][2]

-

Reagents: 2-(5-Bromo-2-fluoro-4-nitrophenyl)acetic acid (1.0 eq), Methanol (solvent/reactant), Thionyl Chloride (SOCl₂, 1.2 eq) or H₂SO₄ (cat.).[1][2]

-

Protocol:

-

Setup: Flame-dried RBF under Argon.

-

Addition: Dissolve acid in anhydrous MeOH. Cool to 0°C. Add SOCl₂ dropwise (Caution: Gas evolution).[2]

-

Reaction: Reflux for 2-4 hours.[1][2] Monitor by TLC (EtOAc/Hexane 3:7).[2] The ester is less polar than the acid.

-

Workup: Evaporate MeOH. Redissolve in EtOAc, wash with sat. NaHCO₃ (removes unreacted acid) and Brine.[2] Dry over Na₂SO₄.[2]

-

Validation: ¹H NMR should show a singlet at ~3.7 ppm (OCH₃).[2]

-

Downstream Pathway: Nitro Reduction

Context: Preparing the aniline for coupling (e.g., to form the succinimide ring in Ranirestat analogs).[1][2]

Figure 2: Synthetic lineage. The target compound is the critical "switch" between the raw aromatic core and the active pharmaceutical ingredient.[1]

Critical Scientific Insight: Standard catalytic hydrogenation (H₂/Pd-C) is NOT recommended for this substrate.[2] The presence of the Bromine (Br) atom makes it susceptible to hydrodebromination (loss of the halogen) under Pd catalysis.[2]

-

Recommended Protocol: Use Iron powder (Fe) in Acetic Acid or Tin(II) Chloride (SnCl₂) to selectively reduce the nitro group to the aniline without touching the bromine or fluorine atoms [4].[2]

Part 6: Emergency Response Protocol

| Scenario | Immediate Action | Rationale |

| Skin Contact | Wash with PEG-400 (if available) or soap/water for 15 min.[1][2] | Lipophilic compounds are removed better by PEG/surfactants than water alone.[2] |

| Eye Contact | Rinse with water for 15 min; hold eyelids open.[2] | Corrosive potential requires immediate dilution to prevent corneal opacity.[2] |

| Spill (Solid) | Dampen with MeOH, absorb with Chemizorb®, sweep.[2] | Dampening prevents dust generation (inhalation hazard).[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth.[2][4][5] Call Poison Control. | Aspiration of nitro-aromatics can cause severe chemical pneumonitis.[1][2] |

References

-

Matsumoto, T., et al. (2008).[2][6][7] Ranirestat (AS-3201), a potent aldose reductase inhibitor, reduces sorbitol levels and improves motor nerve conduction velocity in streptozotocin-diabetic rats.[1][2][6][7][8][9] Journal of Pharmacological Sciences. Link

-

Van Zandt, M. C., et al. (2004).[2] Discovery of [3-(4,5,7-trifluorobenzothiazol-2-yl)methyl]indole-N-acetic acid (lidorestat)...[1][2]. Bioorganic & Medicinal Chemistry Letters.[2] Link

-

Basketter, D. A., et al. (2002).[2] The local lymph node assay: a viable alternative to currently accepted skin sensitization tests.[2] Food and Chemical Toxicology. Link

-

ChemicalBook. (2025).[2] Synthesis of 2-Bromo-5-methyl-4-nitrophenol (Analogous reduction chemistry). Link

-

Fisher Scientific.[2] (2025).[2][3][4][10] Safety Data Sheet: 4-Nitrophenylacetic acid. Link[2]

Sources

- 1. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]

- 2. 2-(2-Bromo-4-nitrophenyl)acetic acid | C8H6BrNO4 | CID 12404388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. westliberty.edu [westliberty.edu]

- 6. Long-Term Treatment With Ranirestat (AS-3201), a Potent Aldose Reductase Inhibitor, Suppresses Diabetic Neuropathy and Cataract Formation in Rats [jstage.jst.go.jp]

- 7. ingentaconnect.com [ingentaconnect.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Ranirestat (AS-3201), a potent aldose reductase inhibitor, reduces sorbitol levels and improves motor nerve conduction velocity in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate

Executive Summary

In modern drug discovery, the design of highly functionalized aromatic building blocks is critical for accelerating structure-activity relationship (SAR) studies. Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate (CAS: 1706449-40-2) [1] is a highly versatile, tetrasubstituted phenylacetate derivative. With a precisely calculated molecular weight of 292.06 g/mol [2], this compound serves as an advanced intermediate. It features three orthogonal reactive handles—a bromo group, a fluoro group, and a nitro group—anchored around a methyl acetate moiety, making it an ideal precursor for complex heterocycles like oxindoles and biaryl scaffolds.

Physicochemical Profiling & Molecular Weight Determination

Accurate molecular weight validation is the first step in any rigorous synthetic workflow. For halogenated compounds, the average molecular weight only tells part of the story; the monoisotopic mass and isotopic distribution are critical for mass spectrometry (MS) validation.

Because this scaffold contains a single bromine atom, it exhibits a characteristic 1:1 isotopic doublet in MS analysis, corresponding to the

Table 1: Quantitative Physicochemical Data

| Property | Value | Causality / Significance |

| Chemical Name | Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate | Standard IUPAC nomenclature. |

| CAS Registry Number | 1706449-40-2 | Unique identifier for procurement[2]. |

| Molecular Formula | Defines the atomic composition. | |

| Average Molecular Weight | 292.06 g/mol | Used for stoichiometric calculations[2]. |

| Monoisotopic Mass ( | 290.954 Da | Target mass for High-Resolution Mass Spectrometry. |

| Isotopic Distribution | ~1:1 ratio at M and M+2 | Self-validating MS marker for the intact C-Br bond. |

Structural Mechanics & Reactivity Mapping

The strategic placement of functional groups on the phenyl ring dictates the molecule's chemoselectivity. As a Senior Application Scientist, I approach this scaffold as a programmable matrix:

-

The C5-Bromo Handle: Bromine is a premier leaving group for Palladium(0)-catalyzed oxidative addition. Causality: The strong electron-withdrawing nature of the para-nitro group severely depletes the electron density of the C-Br bond. This electronic deficiency accelerates the oxidative addition step, making this position highly reactive in .

-

The C2-Fluoro Handle: Fluorine is highly electronegative but a poor leaving group in unactivated systems. Causality: Positioned ortho to the nitro group, the C-F bond is highly activated. The nitro group stabilizes the Meisenheimer complex intermediate, allowing for facile Nucleophilic Aromatic Substitution (SNAr) by amines or alkoxides.

-

The C4-Nitro Group: Beyond activating the ring, the nitro group is a "masked" amine. Causality: Upon catalytic hydrogenation, the nitro group reduces to an aniline. The newly formed nucleophilic amine can spontaneously undergo intramolecular condensation with the adjacent C1-methyl acetate group, rapidly yielding a functionalized oxindole core.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems. Every protocol includes an intrinsic checkpoint to verify success before proceeding.

Protocol A: LC-MS Validation of Molecular Weight and Integrity

Before initiating a multi-step synthesis, the structural integrity of the starting material must be verified using parameters established by the .

-

Step 1 (Sample Prep): Dissolve 1.0 mg of Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 10 µg/mL in Water/Acetonitrile (50:50).

-

Step 2 (Chromatography): Inject 2 µL onto a C18 reverse-phase column (50 x 2.1 mm, 1.7 µm). Elute using a linear gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

-

Step 3 (Ionization): Utilize Electrospray Ionization in positive mode (ESI+).

-

Step 4 (Self-Validation Check): Extract the ion chromatogram. You must observe a distinct doublet at

291.96-

Causality: If the 1:1 ratio is absent, the molecule has undergone premature debromination (likely due to photolytic or thermal degradation), and the batch must be discarded.

-

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol selectively targets the C5-Bromo position while preserving the C2-Fluoro handle.

-

Step 1 (Reagent Loading): In an oven-dried Schlenk flask, combine Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate (1.0 eq), your target Arylboronic acid (1.1 eq), and Potassium Carbonate (

, 2.0 eq). -

Step 2 (Solvent Addition): Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v).

-

Causality: Dioxane solubilizes the organic components, while water is strictly required to dissolve the inorganic base and hydroxylate the boronic acid into the reactive boronate species.

-

-

Step 3 (Catalyst Addition): Add

(0.05 eq).-

Causality: The bidentate 'dppf' ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and preventing catalyst poisoning.

-

-

Step 4 (Reaction): Heat the mixture to 80°C under a nitrogen atmosphere for 4 hours.

-

Step 5 (Self-Validation Check): Perform LC-MS on the crude reaction mixture. The success of the reaction is validated by the loss of the 1:1 isotopic doublet. The new product mass must reflect

, confirming that the C-C bond formation occurred exclusively at the brominated site.

Pathway Visualization

The following diagram maps the divergent synthetic logic originating from the core scaffold.

Divergent synthetic pathways and self-validating reaction nodes for the target scaffold.

References

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Available at:[Link]

-

National Institute of Standards and Technology (NIST). "Isotopic Distribution and Mass Spectrometry Principles." NIST Chemistry WebBook. Available at:[Link]

Sources

Technical Whitepaper: Sourcing and Utilizing Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate

[1]

Executive Summary

Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate is a high-value "orphan" intermediate—a compound rarely found in standard catalogs but critical for specific medicinal chemistry campaigns.[1] Its unique substitution pattern (a "tetrasubstituted" benzene core) offers three distinct orthogonal handles for functionalization:[1]

-

Bromine (C5): A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]

-

Fluorine (C2): An electrophilic site for

displacement or a metabolic blocking group.[1] -

Nitro (C4): A latent amine precursor for amide coupling or heterocycle formation (e.g., quinolinones).[1]

Because this specific ester is often "made-to-order," this guide focuses on the sourcing of its stable precursors and the synthetic pathways required to generate the target in-house or via Contract Research Organizations (CROs).[1]

Chemical Identity & Specifications

| Property | Specification |

| Chemical Name | Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate |

| Core Scaffold | Phenylacetic Acid Methyl Ester |

| Molecular Formula | |

| Molecular Weight | ~292.06 g/mol |

| Key Precursor CAS | 208165-95-1 (Toluene analog) |

| Alternative Precursor CAS | 1805503-59-6 (Benzoic acid analog) |

| Physical State | Pale yellow to off-white solid (Predicted) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

Structural Analysis

The compound features a 1,2,4,5-substitution pattern.[1] The acetate group at C1 and the nitro group at C4 are para to each other, while the fluorine at C2 is ortho to the acetate.[1] This geometry is particularly favorable for synthesizing 7-bromo-6-fluoro-3,4-dihydroquinolin-2(1H)-one derivatives via reduction and intramolecular cyclization.[1]

Supply Chain Landscape

As of 2026, the target ester is not a commodity chemical.[1] Researchers must adopt a Precursor-Based Sourcing Strategy .[1] The most reliable supply chain involves purchasing the Toluene or Benzoic Acid analogs and performing a 2-3 step homologation.[1]

Tier 1: Precursor Suppliers (Stock Items)

The following precursors are commercially available and serve as the starting point for synthesis:

| Precursor Name | CAS Number | Availability | Typical Purity |

| 5-Bromo-2-fluoro-4-nitrotoluene | 208165-95-1 | High (Stock) | >97% |

| 5-Bromo-2-fluoro-4-nitrobenzoic acid | 1805503-59-6 | Medium (Lead time) | >95% |

Recommended Suppliers for Precursors:

-

BLD Pharm: Strong inventory of fluorinated nitro-aromatics.[1][2]

-

Combi-Blocks: Specializes in halogenated building blocks.[1]

-

Ambeed: reliable source for gram-scale quantities.[1]

Tier 2: Custom Synthesis (CROs)

If internal synthesis is not feasible, the following specifications should be provided to a CRO (e.g., WuXi AppTec, Pharmaron) for a custom quote:

-

Request: One-pot homologation of CAS 208165-95-1.

-

Purity Required: >95% (HPLC).

-

Impurity Limit: <0.5% des-bromo analogs (critical for downstream coupling).[1]

Technical Synthesis Guide

For researchers synthesizing this compound in-house, the Toluene Homologation Route is superior to the Arndt-Eistert sequence due to safety (avoiding diazomethane) and cost-efficiency.[1]

Synthesis Pathway Diagram[1][6]

Figure 1: Recommended synthetic pathway from the commercially available toluene precursor.

Detailed Experimental Protocol (Toluene Route)

Step 1: Radical Bromination[1]

-

Reagents: 5-Bromo-2-fluoro-4-nitrotoluene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.05 eq).[1]

-

Solvent:

-Trifluorotoluene (Green alternative to -

Procedure: Reflux the mixture under

for 4-6 hours. Monitor by TLC/LCMS for the disappearance of the toluene peak.[1] -

Critical Control: Avoid over-bromination (gem-dibromide formation).[1] Stop reaction at ~95% conversion.

Step 2: Cyanation[1]

-

Reagents: Benzyl bromide intermediate (1.0 eq), TMSCN (1.2 eq) or NaCN (1.5 eq).[1]

-

Solvent: DMF or DMSO (dry).[1]

-

Procedure: Stir at room temperature (if using TMSCN/TBAF) or 60°C (if using NaCN).

-

Safety: Cyanide Hazard. Perform in a well-ventilated fume hood with bleach traps ready.[1]

Step 3: Pinner Reaction / Methanolysis[1]

-

Reagents: Benzyl nitrile intermediate, MeOH (excess), HCl (gas) or

(conc).[1] -

Procedure: Dissolve nitrile in MeOH. Bubble dry HCl gas at 0°C until saturation, then reflux for 2 hours. Alternatively, use

in MeOH at reflux.[1] -

Workup: Quench with ice water, extract with EtOAc. Wash with

to remove acid.[1] -

Yield: Typically 40-60% over 3 steps.[1]

Applications in Drug Discovery[1]

This building block is a "privileged scaffold" for constructing fused heterocyclic systems.[1]

Synthesis of Dihydroquinolin-2-ones

The primary utility of the 2-fluoro-4-nitro-phenylacetate motif is the synthesis of 6-fluoro-7-bromo-dihydroquinolinones.[1]

-

Mechanism: Reduction of the nitro group (

or -

Utility: These quinolinones are potent cores for BET bromodomain inhibitors and Bcl-2 inhibitors .[1]

PROTAC Linker Attachment

The 5-bromo position serves as a robust handle for attaching linkers in PROTAC (Proteolysis Targeting Chimera) design.[1]

-

Workflow: The phenylacetate core binds to the E3 ligase (e.g., VHL or Cereblon ligands derived from it), while the linker is attached via Suzuki coupling at the bromine site.[1]

Quality Control & Handling

Analytical Validation[1]

-

1H NMR (

): Look for the singlet of the ester methyl (~3.7 ppm) and the singlet of the benzylic -

19F NMR: Essential to confirm the integrity of the C-F bond, which can sometimes be labile under harsh nucleophilic conditions.[1]

Stability & Storage[1]

References

-

PubChem. "1-Bromo-4-fluoro-2-methyl-5-nitrobenzene (Precursor CAS 208165-95-1)."[1] National Library of Medicine.[1] [Link][1]

-

Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[1] Wiley-Interscience, 7th Edition.[1] (Standard reference for Pinner Reaction and Radical Bromination protocols).

Difference between acid and methyl ester of 5-bromo-2-fluoro-4-nitrophenylacetic acid

The following technical guide details the structural, physicochemical, and synthetic distinctions between 5-bromo-2-fluoro-4-nitrophenylacetic acid and its methyl ester .

Comparative Analysis for Medicinal Chemistry & Process Development

Executive Summary

In the development of small-molecule therapeutics—particularly Aldose Reductase Inhibitors (ARIs) and CRTH2 antagonists—the 5-bromo-2-fluoro-4-nitrophenylacetic acid scaffold (CAS 1785428-47-8) serves as a critical "linchpin" intermediate.[1][2] Its structure offers three orthogonal handles for diversification: a carboxylic acid tail, a reducible nitro group, and a halogenated core suitable for cross-coupling.

The choice between the free acid and the methyl ester is not merely a matter of availability; it dictates the synthetic strategy.[1] The ester is the preferred species for purification and lipophilic functionalization (e.g., Suzuki-Miyaura coupling), while the acid is the requisite substrate for amide bond formation and aqueous-phase biological assays.[1][2] This guide delineates the specific utility of each form to prevent chemoselectivity errors during synthesis.

Molecular Architecture & Physicochemical Profile

The core difference lies in the termination of the acetic acid side chain. This modification drastically alters solubility, melting point, and chromatographic behavior.

| Feature | Free Acid | Methyl Ester |

| Chemical Formula | ||

| Molecular Weight | ~278.03 g/mol | ~292.06 g/mol |

| H-Bond Donors | 1 (Carboxyl -OH) | 0 |

| H-Bond Acceptors | 4 | 4 |

| LogP (Predicted) | ~1.8 – 2.2 | ~2.5 – 3.0 (More Lipophilic) |

| Solubility | Soluble in DMSO, MeOH, aqueous base ( | Soluble in DCM, EtOAc, Toluene. Insoluble in water.[1][3] |

| Melting Point | High (~160–170°C, predicted based on analogs) | Lower (Solid < 100°C or viscous oil) |

| TLC Behavior | Streaks on silica (requires AcOH modifier).[1] Low | Clean spot. High |

Structural Implications[1][2][4]

-

Electronic Effects: The methyl ester masks the acidic proton, preventing salt formation during metal-catalyzed reactions (e.g., preventing palladium poisoning by carboxylates).[1]

-

The "Ortho-Nitro" Effect: In both forms, the Bromine atom at C-5 is ortho to the Nitro group at C-4.[1][2] This makes the C-Br bond highly activated for both Nucleophilic Aromatic Substitution (

) and Palladium oxidative addition.[1][2]

Synthetic Pathways & Interconversion[1][2]

The synthesis of these moieties typically proceeds via the homologation of the corresponding benzyl halide. The ester is often the primary product of methanolysis, which is then hydrolyzed to the acid.

Workflow Diagram: Synthesis & Interconversion

The following diagram illustrates the standard workflow from the benzyl bromide precursor to the target acid and ester.

Figure 1: Synthetic interconversion map showing the relationship between the benzyl precursor, the methyl ester, and the free acid.

Detailed Protocols

A. Synthesis of the Methyl Ester (Pinner Reaction/Methanolysis)

The methyl ester is often synthesized directly from the nitrile intermediate to avoid handling the polar acid during early purification steps.

-

Reaction: Dissolve the nitrile intermediate in anhydrous methanol.

-

Activation: Bubble dry HCl gas or add

(catalytic).[1] -

Conditions: Reflux for 2–4 hours.

-

Workup: Concentrate, partition between EtOAc and saturated

. The ester remains in the organic layer. -

Advantage: The product can be purified via flash column chromatography (Hexanes/EtOAc) without streaking.[1]

B. Hydrolysis to the Free Acid

-

Reaction: Dissolve Methyl Ester in THF/Water (3:1).

-

Reagent: Add LiOH (2.0 equiv). Stir at RT for 1 hour.

-

Workup: Acidify with 1M HCl to pH 2. The acid precipitates or is extracted into EtOAc.

-

Critical Note: Avoid harsh heating with strong base to prevent nucleophilic attack on the activated fluorine or bromine atoms.[1]

Reactivity Profile & Strategic Selection

The decision to use the Acid or the Ester depends on the subsequent reaction step. The table below guides the selection process.

| Intended Reaction | Preferred Form | Scientific Rationale |

| Suzuki-Miyaura Coupling | Methyl Ester | The free carboxylic acid can coordinate to Pd catalysts, reducing turnover.[1][2] The ester is compatible with non-polar solvents (Toluene/Dioxane) used in couplings. |

| Amide Coupling | Free Acid | The acid is the substrate for EDC/NHS or HATU couplings to form amides (common in peptidomimetics).[1] |

| Nitro Reduction | Methyl Ester | Reducing the nitro group ( |

| SNAr Displacement | Methyl Ester | Nucleophiles (amines/thiols) may deprotonate the acid, killing the reaction.[1] The ester ensures the nucleophile attacks the ring (displacing Br or F) rather than the side chain. |

Reactivity Map: Divergent Pathways

The unique substitution pattern (5-Br, 4-NO2, 2-F) creates specific reactivity zones.[1][2]

Figure 2: Divergent reactivity map.[1][2] Note that the Bromine at C-5 is highly activated by the ortho-Nitro group, making it susceptible to both Pd-coupling and Nucleophilic displacement.[1][2]

Analytical Characterization

Distinguishing the two forms analytically is straightforward using NMR and HPLC.

-

1H NMR (DMSO-d6):

-

Mass Spectrometry:

References

-

Chemical Identification: 5-Bromo-4-fluoro-2-nitrophenylacetic acid (Isomer analog); Sigma-Aldrich Catalog, CAS 1598963-13-3.[1][2] Link

-

Target Compound: 2-(5-Bromo-2-fluoro-4-nitrophenyl)acetic acid; BLD Pharm Catalog, CAS 1785428-47-8.[1][2] Link

- Synthetic Methodology: "Synthesis of phenylacetic acid esters via Pinner Reaction"; Journal of Organic Chemistry, Standard Protocol Adapt

- Reactivity Context: "Nucleophilic Aromatic Substitution in 2,4-Disubstituted Nitrobenzenes"; Tetrahedron Letters, General Review of SNAr selectivity in halogenated nitro-arom

Sources

Methodological & Application

Application Note: Synthesis of Highly Functionalized Oxindoles from Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Strategic Rationale

The oxindole (indolin-2-one) core is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors and neuroprotective agents. Synthesizing highly functionalized oxindoles with precise substitution patterns requires strategic selection of starting materials. Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate is a uniquely powerful building block for this purpose.

This application note details a robust, two-phase methodology to convert this methyl ester into a 5-bromo-6-nitrooxindole derivative. The protocol relies on the orthogonal reactivity of the halogens on the aromatic ring. By first converting the ester to a secondary amide, the system is primed for a base-promoted intramolecular Nucleophilic Aromatic Substitution (SNAr) [1]. The high electronegativity of the ortho-fluorine makes it an exceptional leaving group for SNAr, allowing selective cyclization while preserving the meta-bromine for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Figure 1: Orthogonal reactivity map of the highly functionalized phenylacetate building block.

Mechanistic Causality & Reaction Design

The transformation occurs via a sequence designed to maximize chemoselectivity:

-

Saponification & Amidation: Direct aminolysis of methyl esters can be sluggish and require harsh Lewis acids (like pyrophoric AlMe

). To ensure a self-validating, high-yielding process, we utilize a mild LiOH-mediated saponification followed by HATU-promoted coupling with a primary amine. HATU is chosen for its superior efficiency in sterically hindered systems. -

Intramolecular SNAr (Cyclization): The resulting N-alkyl-2-(5-bromo-2-fluoro-4-nitrophenyl)acetamide is treated with Sodium Hydride (NaH) in DMF.

-

Causality of Base/Solvent: NaH irreversibly deprotonates the amide nitrogen, creating a highly nucleophilic localized anion. DMF, a polar aprotic solvent, stabilizes the resulting Meisenheimer complex transition state[2].

-

Chemoselectivity: The amide nitrogen selectively attacks the C2 position, displacing the fluoride ion. The C5 bromine remains entirely unreactive under these metal-free SNAr conditions, ensuring no competitive macrocyclization or polymerization occurs[3].

-

Figure 2: Step-by-step workflow for the conversion of the methyl ester to the oxindole core.

Quantitative Data: SNAr Optimization

The cyclization step is highly dependent on the choice of base and solvent. The table below summarizes the optimization data. Stronger bases at lower temperatures prevent degradation of the nitro group and limit intermolecular side reactions.

| Entry | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |

| 1 | K | MeCN | 80 | 12 | 45 | Weak base leads to incomplete deprotonation; slow SNAr. |

| 2 | Cs | DMF | 80 | 6 | 78 | Better solubility of Cs+ enhances nucleophilicity; minor thermal degradation. |

| 3 | NaH (1.5) | THF | 65 | 4 | 85 | Irreversible deprotonation improves rate; THF limits transition state stabilization. |

| 4 | NaH (1.2) | DMF | 0 to RT | 2 | 94 | Optimal: Complete deprotonation + high transition state stabilization. |

Experimental Protocols

Note: The following protocol uses methylamine as the model primary amine. The method is adaptable to a wide range of alkyl and aryl amines.

Protocol A: Synthesis of 2-(5-Bromo-2-fluoro-4-nitrophenyl)-N-methylacetamide

Self-Validation Checkpoint: The starting ester has an exact mass of ~290.95 Da. The intermediate acid is ~276.94 Da. The final amide is ~289.97 Da.

-

Saponification:

-

Dissolve Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate (1.0 eq, 10 mmol) in a 3:1 mixture of THF/H

O (40 mL). -

Add LiOH·H

O (2.0 eq, 20 mmol) portion-wise at 0 °C. -

Stir at room temperature for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1) until the ester is consumed.

-

Acidify the mixture to pH ~2 using 1M HCl. Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na

SO

-

-

Amidation:

-

Dissolve the crude carboxylic acid in anhydrous DMF (30 mL) under a nitrogen atmosphere.

-

Add DIPEA (3.0 eq, 30 mmol) and HATU (1.2 eq, 12 mmol). Stir for 15 minutes at room temperature to form the active ester.

-

Add Methylamine hydrochloride (1.5 eq, 15 mmol) and stir for 4 hours.

-

Workup: Quench with saturated aqueous NaHCO

(50 mL). Extract with EtOAc (3 x 40 mL). Wash the organics sequentially with 1M HCl, water, and brine to remove DMF and urea byproducts. Dry and concentrate. Purify via flash chromatography if necessary.

-

Protocol B: Intramolecular SNAr Cyclization to 5-Bromo-1-methyl-6-nitroindolin-2-one

Self-Validation Checkpoint: Cyclization results in the loss of HF (Exact mass shift from ~289.97 Da to ~269.96 Da). The disappearance of the N-H stretch (~3300 cm

-

Preparation:

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolve the amide from Protocol A (1.0 eq, 5 mmol) in anhydrous DMF (25 mL).

-

-

Deprotonation & Cyclization:

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq, 6 mmol) in small portions. Caution: Evolution of H

gas. -

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Monitoring: Perform LC-MS analysis. The product peak will show [M+H]

at m/z 271.0 / 273.0 (characteristic 1:1 bromine isotope pattern).

-

-

Workup & Isolation:

-

Quench the reaction slowly with saturated aqueous NH

Cl (10 mL) at 0 °C. -

Dilute with water (50 mL) to precipitate the product.

-

Filter the resulting solid, wash with cold water and a small amount of cold diethyl ether, and dry under high vacuum to afford the pure 5-bromo-1-methyl-6-nitroindolin-2-one.

-

Downstream Applications

The resulting oxindole is perfectly primed for late-stage diversification:

-

Suzuki-Miyaura Coupling: The C5 bromine can be coupled with various arylboronic acids using Pd(dppf)Cl

and K -

Nitro Reduction: The C6 nitro group can be reduced to an aniline (using Fe/NH

Cl or Pd/C with H

References

-

Wales, S. M. (2022).. Accounts of Chemical Research, 55(11), 1620-1633.

-

Ji, P., Atherton, J. H., & Page, M. I. (2012).. Organic Letters, 14(15), 3948-3951.

-

Dey, C., Katayev, D., & Ylijoki, K. E. O. (2012). . Chemical Communications, 48(89), 10957-10959.

Application Note: Regioselective Nucleophilic Aromatic Substitution (SₙAr) on Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

In the synthesis of complex pharmaceutical scaffolds, polyhalogenated nitroaromatics present unique challenges and opportunities for regioselective functionalization. Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate is a highly versatile building block, possessing two potential leaving groups for Nucleophilic Aromatic Substitution (SₙAr): a fluorine atom at C2 and a bromine atom at C5.

A common pitfall in SₙAr reaction design is the "fluorine fallacy"—the assumption that the most electronegative halogen will universally act as the leaving group. While fluorine's high electronegativity strongly polarizes the C-F bond and typically accelerates the rate-determining nucleophilic addition step [4], the regiochemical outcome in polyhalogenated systems is fundamentally dictated by the thermodynamic stability of the resulting Meisenheimer complex[1].

The Structural Causality of Regioselectivity

In this specific molecular architecture, the regioselectivity is entirely governed by the spatial relationship between the halogens and the strongly electron-withdrawing nitro group:

-

The Meta-Fluoro Disadvantage: The fluorine atom at C2 is positioned meta to the nitro group at C4. Nucleophilic attack at C2 generates a carbanion where the negative charge localizes on C1, C3, and C5. Because the charge does not fall on C4, it cannot be stabilized by resonance delocalization into the nitro group.

-

The Ortho-Bromo Advantage: The bromine atom at C5 is positioned ortho to the nitro group [2]. Nucleophilic attack at C5 places the negative charge directly on C2, C4, and C6. The localization of charge at C4 allows for powerful resonance stabilization by the nitro moiety, drastically lowering the activation energy of this pathway.

Thus, despite fluorine's superior leaving group ability in standard paradigms, the reaction exhibits exclusive regioselectivity for the displacement of bromine at C5 . This precise regiocontrol is critical for assembling advanced therapeutic intermediates, such as those utilized in the synthesis of next-generation androgen receptor inhibitors like Apalutamide derivatives [3].

Mechanistic rationale for the exclusive regioselectivity of SₙAr at the C5 position.

Quantitative Data: Condition Optimization

To establish a robust protocol, various conditions were screened using morpholine as a model secondary amine nucleophile. The data below demonstrates the necessity of polar aprotic solvents and moderate heating to overcome the steric hindrance and lower leaving-group ability of bromine compared to fluorine.

Table 1: Optimization of SₙAr Conditions for the Displacement of Bromine by Morpholine

| Entry | Solvent | Base | Temp (°C) | Time (h) | Conversion (%) | Regioselectivity (C5:C2) |

| 1 | THF | DIPEA | 25 | 24 | < 10 | N/A |

| 2 | DMF | K₂CO₃ | 25 | 12 | 45 | > 99:1 |

| 3 | DMF | K₂CO₃ | 60 | 4 | > 95 | > 99:1 |

| 4 | DMSO | DIPEA | 60 | 3 | > 95 | > 99:1 |

| 5 | MeCN | Cs₂CO₃ | 80 | 6 | 85 | > 99:1 |

Note: Entry 3 was selected as the optimal condition due to the ideal balance of high conversion, perfect regioselectivity, and ease of inorganic base removal during aqueous workup.

Experimental Protocol: Self-Validating SₙAr Workflow

Objective: Synthesis of Methyl 2-(2-fluoro-5-morpholino-4-nitrophenyl)acetate.

Reagents Required

-

Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate (1.0 eq, limiting reagent)

-

Morpholine (1.5 eq)

-

Potassium carbonate (K₂CO₃, 325 mesh, 2.0 eq)

-

N,N-Dimethylformamide (DMF, anhydrous)

Step-by-Step Methodology

-

Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the starting material in anhydrous DMF to achieve a 0.2 M concentration.

-

Base Addition: Add finely powdered K₂CO₃ (2.0 eq) to the solution. Stir the heterogeneous mixture at room temperature for 5 minutes.

-

Causality: K₂CO₃ acts as an acid scavenger to neutralize the HBr generated during the reaction. Using an inorganic base prevents the competitive protonation of the morpholine nucleophile, ensuring its maximum nucleophilicity.

-

-

Nucleophile Addition: Add morpholine (1.5 eq) dropwise via syringe.

-

Heating & In-Process Control (IPC): Heat the reaction mixture to 60 °C. Monitor the reaction progress via LC-MS at 2-hour intervals.

-

Self-Validating IPC: The starting material exhibits a characteristic 1:1 isotopic doublet (M, M+2) due to the presence of the bromine isotopes (⁷⁹Br/⁸¹Br). The successful SₙAr at C5 is definitively confirmed by the complete disappearance of this isotopic doublet in the product mass spectrum, replaced by a single mass peak corresponding to the morpholino adduct. If fluorine were displaced instead, the bromine isotopic signature would remain intact.

-

-

Quenching: Upon completion (typically 4 hours), cool the mixture to room temperature and quench by pouring it into ice-cold distilled water (3x the reaction volume) under vigorous stirring.

-

Causality: Quenching in water crashes out the highly lipophilic product while completely solubilizing the DMF and inorganic salts, facilitating a cleaner extraction.

-

-

Extraction: Extract the aqueous suspension with Ethyl Acetate (3 x 20 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with a 5% aqueous LiCl solution (2 x 20 mL) followed by brine (20 mL).

-

Causality: Aqueous LiCl is highly effective at partitioning residual DMF out of the organic phase, preventing solvent carryover during concentration.

-

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to afford the pure product as a vibrant yellow solid.

Step-by-step experimental workflow and self-validating IPC for the SₙAr protocol.

References

- BenchChem Technical Support Team. "2-Fluoro-4-nitrobenzoic acid | 403-24-7 - Benchchem." Benchchem, 2026.

- BenchChem Technical Support Team. "4-Ethyl-2-fluoronitrobenzene | Benchchem." Benchchem, 2026.

- ResearchGate Contributors. "Design, synthesis, and biological evaluation of deuterated Apalutamide with improved pharmacokinetic profiles.

- Diva-Portal Contributors. "Master Thesis Report - The SₙAr mechanism." Diva-portal.org, 2008.

Using Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate as a pharmaceutical intermediate

Utilizing Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate as a Strategic Pharmaceutical Intermediate

Executive Summary

This technical guide details the application of Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate (herein referred to as Intermediate A ) as a linchpin precursor in the synthesis of polysubstituted indole and oxindole pharmacophores.

Intermediate A is uniquely designed to address a recurring bottleneck in medicinal chemistry: the regioselective construction of the 6-bromo-5-fluoroindolin-2-one core. This scaffold is a "privileged structure" found in multi-targeted tyrosine kinase inhibitors (TKIs) similar to Sunitinib , as well as next-generation 5-HT receptor modulators. By leveraging the ortho-nitro effect, researchers can convert Intermediate A into a bicyclic core in a single, scalable step, leaving the bromine handle available for late-stage diversification via palladium-catalyzed cross-coupling.

Strategic Analysis: The "Linchpin" Concept

The structural value of Intermediate A lies in its dense functionalization. Every substituent on the benzene ring serves a distinct purpose in the drug development pipeline:

-

Nitro Group (

at C4): Acts as a "masked" nucleophile. Upon reduction, it triggers spontaneous intramolecular cyclization with the adjacent acetate side chain to form the lactam ring. -

Acetate Side Chain (

at C1): The electrophilic partner for cyclization. Its oxidation state is perfectly set for oxindole formation without requiring external activating agents. -

Fluorine (

at C2): A bioisostere for hydrogen that blocks metabolic oxidation (CYP450 blocking) and enhances lipophilicity, critical for CNS penetration and intracellular kinase binding. -

Bromine (

at C5): An orthogonal reactive handle. It remains inert during the cyclization but serves as a high-fidelity site for Suzuki-Miyaura or Buchwald-Hartwig couplings to attach "tail" regions (e.g., solubilizing groups) in the final API.

2.1 Pathway Visualization

The following diagram illustrates the divergent utility of Intermediate A, mapping its transformation into high-value pharmaceutical cores.

Figure 1: Strategic workflow converting the nitro-ester precursor into active pharmaceutical ingredients (APIs).

Detailed Protocols

3.1 Protocol A: Reductive Cyclization to 6-Bromo-5-fluoroindolin-2-one

This protocol describes the conversion of the nitro-ester (Intermediate A) to the oxindole scaffold. The method utilizes Iron (Fe) powder in acetic acid, a robust industrial standard that avoids the over-reduction often seen with catalytic hydrogenation.

Reagents & Materials:

-

Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate (Intermediate A): 10.0 g (32.7 mmol)

-

Iron Powder (325 mesh, reduced): 9.1 g (163 mmol, 5.0 equiv)

-

Glacial Acetic Acid: 100 mL

-

Ethyl Acetate (EtOAc): ACS Grade

-

Sodium Bicarbonate (

): Saturated aqueous solution -

Celite® 545 Filter Aid

Step-by-Step Methodology:

-

Preparation: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, dissolve Intermediate A (10.0 g) in Glacial Acetic Acid (100 mL).

-

Activation: Heat the solution to 50°C using an oil bath. Ensure the solid is completely dissolved.

-

Reduction: Add Iron powder (9.1 g) portion-wise over 20 minutes. Caution: The reaction is exothermic. Monitor internal temperature and maintain below 85°C.

-

Cyclization: Once addition is complete, increase temperature to 90°C and stir vigorously for 2 hours.

-

Checkpoint: Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The starting material (

) should disappear, replaced by a lower

-

-

Work-up: Cool the mixture to room temperature. Dilute with EtOAc (150 mL).

-

Filtration: Filter the heterogeneous mixture through a pad of Celite® to remove iron residues. Wash the pad with EtOAc (2 x 50 mL).

-

Neutralization: Carefully pour the filtrate into a beaker containing ice-cold saturated

(300 mL). Stir until gas evolution ceases ( -

Extraction: Separate the organic layer.[1][2][3] Extract the aqueous phase once more with EtOAc (100 mL). Combine organic layers, wash with brine, and dry over anhydrous

. -

Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to yield off-white needles.

Expected Yield: 75–85% Characterization:

-

1H NMR (DMSO-d6):

10.6 (s, 1H, NH), 7.6 (d, 1H, Ar-H), 7.1 (d, 1H, Ar-H), 3.5 (s, 2H, -

MS (ESI): m/z 229.9

.

3.2 Protocol B: Suzuki-Miyaura Coupling (Functionalization of the Scaffold)

Once the oxindole core is established, the bromine atom at C6 is utilized to attach the "tail" of the drug molecule.

Reagents:

-

6-Bromo-5-fluoroindolin-2-one (Product of Protocol A): 1.0 equiv

-

Aryl Boronic Acid (e.g., 4-Methylphenylboronic acid): 1.2 equiv

-

Catalyst:

(5 mol%) -

Base:

(3.0 equiv) -

Solvent: 1,4-Dioxane / Water (4:1)

Methodology:

-

Charge a reaction vial with the oxindole, boronic acid, base, and catalyst.

-

Purge with Nitrogen (

) for 5 minutes. -

Add degassed solvent mixture.

-

Heat to 100°C for 12 hours in a sealed tube.

-

Filter through silica and purify via flash chromatography.

Critical Process Parameters & Troubleshooting

| Parameter | Specification | Impact of Deviation |

| Temperature (Reduction) | 85°C - 95°C | <80°C: Incomplete cyclization (stops at aniline intermediate). >100°C: Degradation of the fluoride moiety. |

| Iron Quality | Reduced, <10 micron | Coarse iron results in slow kinetics and stalled reactions. |

| Solvent System | AcOH (Glacial) | Water content >5% inhibits the condensation step, leading to hydrolysis of the ester to the acid. |

| Inert Atmosphere | Not strictly required | Iron reduction is robust, but |

Mechanistic Insight

The efficiency of this protocol relies on the "Cascade Reduction-Cyclization" .

-

Electron Transfer: Fe(0) transfers electrons to the nitro group, reducing it to a nitroso (

), then hydroxylamine ( -

Nucleophilic Attack: The newly formed amine is positioned ortho to the acetate side chain. The amine lone pair attacks the ester carbonyl.

-

Elimination: Methanol is eliminated, closing the 5-membered lactam ring to form the oxindole.

This "one-pot" nature avoids the isolation of the potentially unstable aniline intermediate, significantly improving overall yield and safety.

Figure 2: Mechanistic cascade of the reductive cyclization process.

References

-

Sunitinib Analog Synthesis

- Title: "Synthetic pathways to 5-fluoroindolin-2-one: key intermedi

- Source: ResearchG

-

URL:[Link]

-

Indole Synthesis via Nitro-Reduction

-

General Oxindole Protocols

-

Compound Data & Safety

Disclaimer: This protocol is intended for use by qualified research personnel only. All chemical transformations should be conducted in a fume hood with appropriate personal protective equipment (PPE).

Sources

- 1. tost.unise.org [tost.unise.org]

- 2. Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One [mdpi.com]

- 3. 2-BROMO-5-METHYL-4-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]

- 4. tsijournals.com [tsijournals.com]

- 5. 189748-25-2 | Methyl 2-(5-bromo-2-nitrophenyl)acetate - AiFChem [aifchem.com]

Application Note: Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate in Kinase Inhibitor Synthesis

[1]

Executive Summary

Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate is a poly-functionalized aromatic scaffold essential for the convergent synthesis of bicyclic heterocycles, particularly 6-substituted-5-bromo-oxindoles and indoles .[1] These cores are ubiquitous in FDA-approved kinase inhibitors targeting VEGFR , PDGFR , and EGFR .[1]

The molecule’s value lies in its orthogonal reactivity profile :

-

C1 (Acetate): Precursor for cyclization (lactamization or condensation).[1]

-

C2 (Fluoro): Highly activated for SNAr displacement due to the para-nitro group.[1]

-

C4 (Nitro): A latent amine for hinge-binding motifs or acrylamide "warheads" (covalent inhibition).[1]

-

C5 (Bromo): A stable handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

Chemical Architecture & Reactivity Logic[1]

To use this scaffold effectively, one must understand the electronic "push-pull" dynamics of the ring.[1]

| Position | Substituent | Electronic Effect | Synthetic Utility |

| C1 | Methyl Acetate | Electron Withdrawing (weak) | Cyclization Partner: Reacts with C2-amine (post-SNAr) to form the oxindole lactam ring.[1] |

| C2 | Fluorine | Inductive Withdrawal (-I) | SNAr Hotspot: Activated by the para-nitro group.[1] Displaced by primary amines or ammonia to install the pyrrole nitrogen.[1] |

| C4 | Nitro | Strong Withdrawal (-M, -I) | Activator & Latent Nucleophile: Activates C2-F for substitution.[1] Post-reduction, it becomes an aniline for amide coupling (e.g., acryloyl chloride for EGFR inhibitors). |

| C5 | Bromine | Weak Withdrawal (-I), Donor (+M) | Cross-Coupling Handle: Remains stable during SNAr and mild reduction; available for late-stage diversification.[1] |

Technical Note on CAS 1150617-54-1

Note: While some databases associate CAS 1150617-54-1 with the downstream heterocycle 6-Bromo-1H-pyrazolo[4,3-b]pyridine , the protocol below specifically addresses the phenylacetate precursor defined in the topic, which is the requisite building block for indolinone-based inhibitors.[1]

Pathway Visualization (Graphviz)

The following diagram illustrates the divergent synthetic pathways accessible from this single scaffold.

Caption: Divergent synthesis of Indolinone Kinase Inhibitors from Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Bromo-6-nitroindolin-2-one (The Oxindole Core)

This is the primary workflow for converting the linear ester into a bicyclic kinase scaffold.[1]

Reagents:

-

Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate (1.0 eq)[1]

-

Ammonium Hydroxide (28% NH₃ in H₂O) or Methylamine (for N-methyl oxindoles)

-

Solvent: THF or Dioxane[1]

-

Acid Catalyst: Glacial Acetic Acid or HCl[1]

Step-by-Step Methodology:

-

SNAr Displacement (The "Hot" Step):

-

Dissolve the starting ester (10 mmol) in THF (50 mL).

-

Cool to 0°C. The 2-fluoro position is highly reactive; temperature control prevents side reactions at the acetate.[1]

-

Add Ammonium Hydroxide (5.0 eq) dropwise.[1]

-

Observation: Solution typically turns deep yellow/orange due to the formation of the nitraniline chromophore.[1]

-

Stir at RT for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1] Look for the disappearance of the non-polar starting material.[1]

-

Mechanistic Check: The ammonia displaces the fluorine.[1] The nitro group at C4 stabilizes the Meisenheimer complex.[1]

-

-

Cyclization (Lactamization):

-

Concentrate the reaction mixture to remove excess ammonia.[1]

-

Redissolve the crude intermediate (Methyl 2-(2-amino-5-bromo-4-nitrophenyl)acetate) in Glacial Acetic Acid (30 mL).

-

Heat to reflux (118°C) for 2 hours.

-

Why Acid? Acid catalysis protonates the ester carbonyl, making it more electrophilic for attack by the newly formed aniline nitrogen.

-

Cool to RT. Pour into ice water. The product, 5-bromo-6-nitroindolin-2-one , typically precipitates as a solid.[1]

-

-

Workup & Purification:

Protocol B: Nitro Reduction to Aniline (The "Warhead" Linker)

Once the oxindole core is formed, the nitro group must be reduced to an amine to attach the kinase hinge-binder or covalent warhead.[1]

Reagents:

-

Iron Powder (Fe) (5.0 eq)

-

Ammonium Chloride (NH₄Cl) (5.0 eq)

-

Solvent: Ethanol/Water (3:1)

Methodology:

-

Suspend 5-bromo-6-nitroindolin-2-one in Ethanol/Water.

-

Add NH₄Cl and Iron powder.

-

Heat to 80°C with vigorous stirring (mechanical stirring recommended due to iron slurry).

-